2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide
Description
2-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide is a heterocyclic hybrid compound featuring a thiazole core substituted at the 4-position with a pyridin-2-yl group and at the 2-position with a 2-methylpropanamide moiety. The thiazole ring is a common scaffold in medicinal chemistry due to its bioisosteric properties and metabolic stability, while the pyridine substituent may enhance binding interactions in biological targets through hydrogen bonding or π-π stacking .
The synthesis of such compounds typically involves coupling electrophilic intermediates (e.g., bromopropanamide derivatives) with nucleophilic heterocycles like oxadiazoles or pyridines under polar aprotic conditions . For example, describes the synthesis of 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides via a convergent route, which could be adapted for the target compound by substituting the oxadiazole with a pyridine moiety.
Properties
IUPAC Name |
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)11(16)15-12-14-10(7-17-12)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWUCVYBTJZJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a halogenated compound under acidic conditions . The resulting thiazole intermediate is then coupled with a pyridine derivative and an amide group through various coupling reactions, such as the use of carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, leading to inhibition or modulation of their activity . This compound may also interfere with cellular pathways by affecting the expression or activity of specific proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The physicochemical properties and structural features of 2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide can be inferred from analogs in the evidence:
*Note: The target compound’s molecular formula is inferred based on structural similarity.
Key Observations:
- The latter exhibit higher molecular weights and melting points due to increased polarity and rigidity .
- Bioactivity : Thiamidol (), a structural analog with a dihydroxyphenyl group, shows potent tyrosinase inhibition (IC₅₀ = 1.1 μM, Kᵢ = 0.25 μM), highlighting the role of electron-rich aromatic substituents in biological activity . The pyridin-2-yl group in the target compound may similarly modulate enzyme interactions but lacks hydroxyl groups for strong hydrogen bonding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
